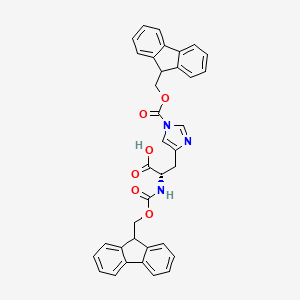

Fmoc-His(Fmoc)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(9H-fluoren-9-ylmethoxycarbonyl)imidazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H29N3O6/c40-34(41)33(38-35(42)44-19-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)17-22-18-39(21-37-22)36(43)45-20-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,18,21,31-33H,17,19-20H2,(H,38,42)(H,40,41)/t33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBXFPFCUZKREB-XIFFEERXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C=N4)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN(C=N4)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662435 | |

| Record name | N,1-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98929-98-7 | |

| Record name | N,1-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Fmoc-His(Fmoc)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-His(Fmoc)-OH, or Nα,N(im)-bis(9-fluorenylmethoxycarbonyl)-L-histidine, is a derivative of the amino acid L-histidine. In this compound, both the alpha-amino group (Nα) and the imidazole nitrogen (N(im)) of the histidine side chain are protected by fluorenylmethoxycarbonyl (Fmoc) groups. This dual protection strategy is employed in solid-phase peptide synthesis (SPPS) to incorporate histidine residues into a peptide sequence while preventing unwanted side reactions. This guide provides a comprehensive overview of the structure, properties, synthesis, and application of this compound, with a focus on its role in peptide and drug development.

Core Chemical Properties

This compound is a white to off-white solid powder. Its fundamental chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₃₆H₂₉N₃O₆ | [1][2][3] |

| Molecular Weight | 599.6 g/mol | [1][2][3] |

| CAS Number | 98929-98-7 | [1][2][3] |

| Appearance | White to off-white powder | [2][3] |

| Purity | ≥98% (HPLC) | [3] |

| Melting Point | 135 - 155 °C | [3] |

| Solubility | Soluble in DMF and DMSO | Inferred from general properties of Fmoc-amino acids |

| Storage | Store at 0 - 8 °C | [2][3] |

Structure and Visualization

The chemical structure of this compound features two bulky, base-labile Fmoc protecting groups. One is attached to the α-amino group of the histidine backbone, and the second is attached to one of the nitrogens of the imidazole side chain.

Caption: Chemical structure of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not consistently published in readily accessible literature. However, data from commercial suppliers and databases provide expected spectral characteristics.

| Spectroscopic Data | Expected Characteristics | Source(s) |

| ¹H NMR | Signals corresponding to the fluorenyl groups (typically in the aromatic region, ~7.2-7.8 ppm), the α-proton, β-protons, and the protons of the imidazole ring. | [4][5] |

| ¹³C NMR | Carbon signals for the Fmoc protecting groups, the carbonyls of the carboxyl and carbamate groups, and the carbons of the histidine backbone and imidazole ring. | [6][7] |

| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (carbamate and imidazole), C=O stretching (carbamate and carboxylic acid), and aromatic C-H and C=C stretching from the fluorenyl and imidazole rings. | [1][5][8] |

| Mass Spectrometry | Expected protonated molecular ion [M+H]⁺ at m/z 599.6. | [1] |

Experimental Protocols

Synthesis of this compound

Representative Protocol:

-

Nα-Fmoc Protection:

-

Dissolve L-histidine in an aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate, to deprotonate the amino group.

-

Slowly add a solution of Fmoc-Cl or Fmoc-OSu in an organic solvent (e.g., dioxane or acetone) to the histidine solution while maintaining a basic pH (typically 8-10).

-

Allow the reaction to proceed at room temperature for several hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture to precipitate the Nα-Fmoc-L-histidine.

-

Isolate the product by filtration, wash with water, and dry.

-

-

N(im)-Fmoc Protection:

-

Dissolve the Nα-Fmoc-L-histidine in a suitable organic solvent.

-

Add a base to deprotonate the imidazole nitrogen.

-

Slowly add a second equivalent of Fmoc-Cl or Fmoc-OSu.

-

Monitor the reaction by TLC.

-

Upon completion, perform an appropriate workup, which may include extraction and precipitation, to isolate the di-protected product, this compound.

-

Purification is typically achieved by recrystallization.

-

Caption: General workflow for the synthesis of this compound.

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is utilized in SPPS to introduce histidine residues. The general cycle of SPPS is depicted below.

Standard SPPS Protocol for Incorporating this compound:

-

Resin Preparation: Swell the resin (e.g., Wang or Rink amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with a solution of 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove piperidine and the cleaved Fmoc adduct.

-

Coupling:

-

Activate this compound by dissolving it with a coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) and a base (e.g., DIPEA or collidine) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for a specified time (typically 1-2 hours).

-

Monitor the completion of the reaction using a qualitative test such as the Kaiser test.

-

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Caption: The general cycle of solid-phase peptide synthesis (SPPS).

The Challenge of Histidine Racemization in SPPS

A significant challenge when incorporating histidine into peptides is the risk of racemization at the α-carbon during the activation step of the coupling reaction. The imidazole side chain of histidine can act as an intramolecular base, abstracting the α-proton and leading to the formation of a planar enolate intermediate. This can result in the incorporation of both L- and D-histidine, leading to diastereomeric impurities in the final peptide product.

The use of a protecting group on the imidazole nitrogen is crucial to mitigate this side reaction. Different protecting groups offer varying degrees of suppression of racemization. While Fmoc-His(Trt)-OH is commonly used, derivatives like Fmoc-His(Boc)-OH and this compound are also employed to minimize this epimerization.

Caption: The mechanism of histidine racemization and the role of protecting groups.

Conclusion

This compound is a valuable reagent in solid-phase peptide synthesis, particularly for the incorporation of histidine residues while minimizing the risk of side reactions. The dual Fmoc protection strategy provides a robust method for shielding the reactive sites of histidine during peptide chain elongation. A thorough understanding of its chemical properties, synthesis, and the potential challenges associated with its use, such as racemization, is essential for researchers and professionals in the fields of peptide chemistry and drug development to ensure the successful synthesis of high-purity peptides for therapeutic and research applications.

References

- 1. N,1-Bis(((9H-fluoren-9-yl)methoxy)carbonyl)-L-histidine | C36H29N3O6 | CID 45072174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. N-Boc-L-Histidine(17791-52-5) 1H NMR [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. scienceopen.com [scienceopen.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Fmoc-His(Fmoc)-OH: A Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nα,Nτ-bis(9-fluorenylmethoxycarbonyl)-L-histidine (Fmoc-His(Fmoc)-OH), a specialized amino acid derivative for solid-phase peptide synthesis (SPPS). This document details its chemical properties, applications, and experimental considerations, offering a valuable resource for researchers engaged in the synthesis of histidine-containing peptides.

Core Compound Specifications

Quantitative data for this compound is summarized in the table below, providing key physicochemical properties for experimental design and execution.

| Property | Value | Reference |

| CAS Number | 98929-98-7 | [1] |

| Molecular Weight | 599.63 g/mol | [1] |

| Molecular Formula | C₃₆H₂₉N₃O₆ | [1] |

The Role of Imidazole Protection in Histidine-Containing Peptide Synthesis

The synthesis of peptides containing histidine presents a significant challenge due to the high propensity of this amino acid to undergo racemization during the coupling step. This loss of stereochemical integrity at the α-carbon is primarily attributed to the basicity of the lone pair of electrons on the π-nitrogen of the imidazole ring, which can abstract the α-proton of the activated amino acid. To circumvent this, protection of the imidazole side chain is crucial for successful and high-fidelity peptide synthesis.

While various protecting groups such as trityl (Trt), tert-butyloxycarbonyl (Boc), and t-butyloxymethyl (Bum) are commonly employed for the histidine side chain, the use of the Fmoc group for this purpose offers a unique strategic advantage in specific synthetic contexts.

Application of this compound in Solid-Phase Peptide Synthesis

This compound is distinguished by the use of the base-labile Fmoc group to protect both the α-amino group and the τ-nitrogen of the imidazole ring. A key characteristic of this derivative is that the side-chain Fmoc group is cleaved simultaneously with the N-terminal Fmoc group during the standard deprotection step with piperidine in DMF.[2] This feature makes this compound particularly well-suited for the synthesis of short peptides or for the incorporation of a histidine residue near the N-terminus of a longer peptide sequence.[2] In these scenarios, the temporary protection of the imidazole ring during the initial coupling steps is sufficient, and its removal in subsequent cycles does not pose a synthetic challenge.

The general workflow for incorporating an amino acid using Fmoc chemistry in SPPS is a cyclical process. The logical relationship of these steps is depicted in the following diagram.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Experimental Protocols

The following are generalized protocols for the key steps in SPPS involving the use of an Fmoc-protected amino acid like this compound. Researchers should optimize these protocols based on the specific peptide sequence, resin, and available instrumentation.

Fmoc Deprotection

This procedure removes the N-terminal Fmoc protecting group, exposing a free amine for the subsequent coupling reaction.

-

Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes.

-

Final Deprotection: Drain the solution and add a fresh 20% piperidine in DMF solution. Agitate for an additional 15-20 minutes.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (typically 5-7 times) to remove all traces of piperidine and the cleaved Fmoc adduct.

The deprotection of the Fmoc group follows a β-elimination mechanism, which is initiated by a base, typically a secondary amine like piperidine.

Caption: Mechanism of Fmoc group removal by piperidine.

Amino Acid Coupling

This procedure forms the peptide bond between the free amine on the resin-bound peptide and the incoming this compound.

-

Activation: In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a suitable activating agent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) to neutralize the solution. Allow the mixture to pre-activate for a few minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test, which detects free primary amines. A negative result (yellow beads) indicates a complete reaction.

-

Washing: After a complete coupling, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Final Peptide Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed. As the imidazole Fmoc group of the histidine introduced with this compound would have been removed during the synthesis cycles, only the protecting groups of other amino acids need to be considered at this stage.

A common cleavage cocktail for standard Fmoc-SPPS is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS). A typical formulation is TFA/TIS/H₂O (95:2.5:2.5). The peptide-resin is treated with this cocktail for 2-4 hours, after which the resin is filtered off, and the crude peptide is precipitated from the filtrate using cold diethyl ether. The precipitated peptide is then collected, dried, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a valuable reagent for specific applications in solid-phase peptide synthesis, particularly for short peptides or for introducing histidine near the N-terminus. Its use relies on the simultaneous deprotection of both the Nα- and Nτ-Fmoc groups with each piperidine treatment. A thorough understanding of the principles of Fmoc chemistry, including the mechanisms of deprotection and the challenges associated with histidine incorporation, is essential for its successful application in the synthesis of complex and biologically relevant peptides.

References

Navigating the Solubility of Fmoc-His(Fmoc)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Nα,Nτ-bis(fluorenylmethyloxycarbonyl)-L-histidine (Fmoc-His(Fmoc)-OH), a critical reagent in solid-phase peptide synthesis (SPPS). Understanding and optimizing the solubility of this derivative is paramount for achieving high-purity, high-yield peptide products. This document delves into its solubility in various organic solvents, provides detailed experimental protocols for solubility determination, and outlines its application within the SPPS workflow.

Core Concepts: The Solubility Challenge of this compound

The solubility of Fmoc-protected amino acids is a crucial factor in the efficiency of peptide coupling reactions. Poor solubility can lead to incomplete reactions, resulting in the formation of deletion sequences and other impurities that complicate the purification of the target peptide. This compound, with its two bulky, aromatic Fmoc groups, presents a notable solubility challenge. The planarity of the fluorenyl rings can lead to π-π stacking and intermolecular aggregation, reducing its ability to be effectively solvated.

Quantitative Solubility Data

While comprehensive quantitative data for this compound across a wide range of solvents is not extensively published, the following table summarizes available information for this compound and related, structurally similar, histidine derivatives. This data provides a comparative basis for solvent selection.

| Compound | Solvent | Solubility | Notes |

| This compound | Dimethyl sulfoxide (DMSO) | ~25 mg/mL (~41.7 mM)[1] | Requires sonication to dissolve.[1] |

| Fmoc-His-OH | Dimethylformamide (DMF) | Slight | Sonication is often required. |

| Fmoc-His-OH | Dimethyl sulfoxide (DMSO) | Slight | |

| Fmoc-His-OH | Methanol | Very Slight | Requires heating. |

| Fmoc-His(Trt)-OH | N-Methyl-2-pyrrolidone (NMP) / DMM (4:6) | 0.1 M | DMM is dipropyleneglycol dimethylether.[2] |

| Most Fmoc-amino acids | PolarClean™ | >0.4 M | A green solvent alternative.[3] |

Experimental Protocols

Protocol for Determining Solubility of this compound

This protocol outlines a general method for determining the solubility of this compound in a given solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, NMP, DMSO)

-

Analytical balance

-

Vortex mixer

-

Ultrasonic bath

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the solvent in a series of vials.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC detector.

-

Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.

-

-

Quantification:

-

Calculate the solubility based on the measured concentration and the dilution factor.

-

Standard Protocol for this compound Coupling in SPPS

This protocol describes the typical steps for incorporating a histidine residue using this compound in an automated or manual solid-phase peptide synthesizer.

Reagents and Solvents:

-

This compound

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

High-purity, amine-free N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF for Fmoc deprotection

Procedure:

-

Resin Swelling: The solid support resin is swelled in DMF.

-

Fmoc Deprotection: The N-terminal Fmoc group of the growing peptide chain attached to the resin is removed by treatment with 20% piperidine in DMF.

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and by-products.

-

Amino Acid Activation and Coupling:

-

In a separate vessel, this compound is dissolved in DMF. Due to its limited solubility, sonication or gentle warming may be necessary.

-

The coupling reagent and DIPEA are added to the amino acid solution to activate the carboxyl group.

-

This activated solution is then added to the resin, and the mixture is agitated to facilitate the coupling reaction.

-

-

Washing: The resin is washed again with DMF to remove excess reagents and by-products.

-

Cycle Repetition: These steps are repeated for each subsequent amino acid in the peptide sequence.

Visualizing the Workflow

Solid-Phase Peptide Synthesis (SPPS) Cycle

The following diagram illustrates the key steps in a single cycle of Fmoc-based solid-phase peptide synthesis, a process where the solubility of the incoming Fmoc-amino acid is critical for success.

Caption: A typical cycle in Fmoc solid-phase peptide synthesis.

Logical Workflow for Troubleshooting Solubility Issues

This diagram presents a systematic approach to addressing solubility challenges with this compound.

Caption: Troubleshooting workflow for dissolving this compound.

References

The Critical Choice: A Technical Guide to Fmoc-Protected Histidine Derivatives in Peptide Synthesis

For researchers, scientists, and drug development professionals, the successful synthesis of peptides is paramount. The unique properties of histidine, with its imidazole side chain, present a significant challenge in solid-phase peptide synthesis (SPPS), primarily due to its high susceptibility to racemization. This technical guide provides an in-depth analysis of various Fmoc-protected histidine derivatives, offering a comparative overview of their performance, detailed experimental protocols, and strategies to ensure the chiral integrity and overall success of peptide synthesis.

Histidine's imidazole side chain can act as both a proton donor and acceptor, making it a crucial residue in the active sites of many enzymes.[1] However, during peptide synthesis, the π-nitrogen of the imidazole ring can facilitate the abstraction of the alpha-proton of the activated amino acid, leading to a loss of stereochemistry, a process known as racemization.[2][3] This epimerization results in the incorporation of D-histidine instead of the natural L-histidine, which can dramatically alter the peptide's structure, biological activity, and immunogenicity.[4][5][6] The choice of the protecting group for the imidazole side chain is therefore a critical factor in preserving the chiral purity of the synthesized peptide.[2]

Comparative Analysis of Fmoc-Histidine Derivatives

The most effective strategy to minimize racemization is the protection of the imidazole nitrogen. Several side-chain protecting groups have been developed, each with its own advantages and disadvantages in terms of stability, cost, and impact on coupling efficiency. The most commonly used derivatives include those with Trityl (Trt), tert-Butoxycarbonyl (Boc), and Methoxybenzyloxymethyl (MBom) protecting groups.

Quantitative Comparison of Racemization

The selection of an appropriate Fmoc-histidine derivative is often a balance between minimizing racemization and other factors like cost and ease of use. Experimental data consistently demonstrates that protecting the π-nitrogen of the imidazole ring is superior in maintaining chiral integrity.

| Derivative | Protecting Group | Attachment Point | Racemization Level | Key Observations |

| Fmoc-His(Trt)-OH | Trityl (Trt) | Nτ (tele) | Significant | The most commonly used derivative, but highly susceptible to racemization, especially with prolonged pre-activation and at elevated temperatures.[2][4][7] |

| Fmoc-His(Boc)-OH | tert-Butoxycarbonyl (Boc) | Nπ (pros) or Nτ (tele) | Very Low | Demonstrates excellent stability against racemization, even at high temperatures, making it a superior alternative to Fmoc-His(Trt)-OH.[2][4][6] Significantly reduces epimerization in microwave-assisted synthesis.[4] |

| Fmoc-His(MBom)-OH | Methoxybenzyloxymethyl (MBom) | Nπ (pros) | Very Low | Effectively suppresses racemization by reducing the basicity of the π-nitrogen.[2] However, it is more expensive and can be associated with side reactions during cleavage.[8] |

| Fmoc-His(Tos)-OH | Tosyl (Tos) | N/A | Moderate | Less common in Fmoc chemistry. The Tos group is removed during HF cleavage but can lead to side reactions with tryptophan residues.[9] |

| Fmoc-His(Dnp)-OH | Dinitrophenyl (Dnp) | N/A | Low | Removal of the Dnp group requires specific cleavage conditions prior to cleaving the peptide from the resin.[9] |

Table 1: Comparison of racemization levels for common Fmoc-histidine derivatives.

Solubility and Stability

The solubility of Fmoc-amino acids is crucial for efficient coupling. While Fmoc-Asn-OH and Fmoc-Gln-OH have notoriously low solubility, their trityl-protected counterparts are much more soluble.[9] Fmoc-His(Trt)-OH is generally soluble in common SPPS solvents like DMF and NMP.[10] Studies on the solution stability have shown that Fmoc-His(Boc)-OH and Fmoc-His(π-Mbom)-OH exhibit greater stability in DMF over time compared to Fmoc-His(Trt)-OH, which can discolor and form impurities.[4]

Mechanism of Histidine Racemization

The underlying cause of histidine's propensity for racemization is the intramolecular base catalysis by the imidazole ring. The lone pair of electrons on the π-nitrogen is positioned to abstract the acidic α-proton of the activated carboxyl group, forming a planar and achiral enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of L- and D-isomers.[3][4][5]

Caption: Mechanism of Histidine Racemization.

Experimental Protocols

To ensure the successful incorporation of histidine residues with minimal racemization, the following detailed protocols for manual and automated solid-phase peptide synthesis are provided.

General Workflow for Fmoc-SPPS

The synthesis of peptides using Fmoc chemistry follows a cyclical process of deprotection, washing, coupling, and washing.

Caption: General Workflow of Fmoc-SPPS.

Manual SPPS Protocol for Incorporating Fmoc-His(Trt)-OH

This protocol is designed to minimize racemization when using the standard Fmoc-His(Trt)-OH.

-

Resin Swelling : Swell the Rink Amide MBHA resin in dimethylformamide (DMF) for 1-2 hours in a reaction vessel.[11]

-

Fmoc Deprotection : Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and shake for 20 minutes at room temperature. Drain the solution and wash the resin thoroughly with DMF (3x) and dichloromethane (DCM) (3x).[11]

-

Coupling of Fmoc-His(Trt)-OH :

-

In a separate vial, dissolve Fmoc-His(Trt)-OH (3 eq.), 1-hydroxy-7-azabenzotriazole (HOAt) (3 eq.), and diisopropylcarbodiimide (DIC) (3 eq.) in DMF.[11]

-

Crucially, pre-activate for a minimal time (e.g., 2-5 minutes) to reduce the risk of racemization. [3][11]

-

Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.[11]

-

Monitor coupling completion using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.[11]

-

-

Washing : Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).[11]

-

Capping (Optional but Recommended) : To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and diisopropylethylamine (DIPEA) in DMF for 30 minutes. Wash the resin with DMF and DCM.[11]

-

Chain Elongation : Repeat steps 2-5 for the subsequent amino acid couplings.[11]

-

Final Fmoc Deprotection : After the final coupling, perform the Fmoc deprotection as described in step 2.[11]

-

Cleavage and Deprotection : Wash the resin with DCM and dry under vacuum. Add a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/Water (95:2.5:2.5) to the resin and agitate for 2-3 hours at room temperature.[1][11]

-

Peptide Precipitation and Purification : Precipitate the peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with ether. Dry the peptide pellet and purify using reverse-phase HPLC.[11]

Automated SPPS with Microwave Assistance (using Fmoc-His(Boc)-OH)

Microwave-assisted SPPS can accelerate synthesis, but elevated temperatures increase the risk of racemization. Using a more stable derivative like Fmoc-His(Boc)-OH is highly recommended.[4]

-

Resin Loading : Load the appropriate amount of resin into the reaction vessel of the automated synthesizer.[11]

-

Sequence Programming : Program the desired peptide sequence, specifying the use of Fmoc-His(Boc)-OH.

-

Synthesis Parameters :

-

Deprotection : Utilize a standard deprotection protocol, for example, 20% piperidine in DMF with microwave heating (e.g., 75°C for 3 minutes).

-

Coupling Reagents : Use a standard coupling reagent cocktail such as DIC/Oxyma Pure.[4]

-

Cleavage : Following the synthesis, the peptide is cleaved from the resin using a standard TFA-based cocktail. The Boc group on the histidine side chain is removed during this final cleavage step.

Conclusion

The choice of Fmoc-protected histidine derivative is a critical decision in peptide synthesis that directly impacts the chiral purity and, ultimately, the biological function of the final product. While Fmoc-His(Trt)-OH is widely used, its propensity for racemization necessitates careful control of coupling conditions. For syntheses where high chiral purity is paramount, especially when employing elevated temperatures or for the synthesis of long and complex peptides, the use of more stable derivatives such as Fmoc-His(Boc)-OH or Fmoc-His(MBom)-OH is strongly advised. By understanding the mechanisms of racemization and implementing optimized protocols, researchers can successfully navigate the challenges of incorporating histidine and achieve the synthesis of high-quality peptides for their research and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 5. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 6. nbinno.com [nbinno.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Fmoc-His(Fmoc)-OH for beginners in peptide chemistry

An In-depth Technical Guide on Fmoc-His(Fmoc)-OH for Peptide Chemistry

For researchers, scientists, and professionals in drug development, the precise synthesis of peptides is paramount. The incorporation of histidine presents a significant challenge due to the high propensity of its imidazole side chain to cause racemization during the coupling step of Solid-Phase Peptide Synthesis (SPPS).[1][2][3] This guide provides a detailed examination of Nα-Fmoc-Nim-Fmoc-L-histidine (this compound), a specialized derivative designed to address this issue.

The Challenge of Histidine in Fmoc SPPS

Histidine is a crucial amino acid in many therapeutic peptides, largely due to the unique properties of its imidazole side chain which can be involved in catalytic activity and metal ion coordination.[4] However, during peptide synthesis, this side chain introduces complications.

The primary issue is racemization. The lone pair of electrons on the imidazole π-nitrogen is basic enough to abstract the acidic alpha-proton of the activated amino acid.[2][5] This deprotonation forms an achiral enolate intermediate, which upon re-protonation can yield both the desired L-isomer and the undesired D-isomer, compromising the enantiomeric purity and biological activity of the final peptide.[2][5] This side reaction is intensified by factors such as slow coupling reactions, elevated temperatures, and the use of base-mediated coupling agents.[1][3]

To mitigate this and other side reactions, the imidazole group is typically protected. While various protecting groups exist, each comes with its own set of advantages and limitations.

Side-Chain Protection Strategies for Histidine

In Fmoc-based SPPS, side-chain protecting groups must be stable to the mild basic conditions used for Nα-Fmoc removal (typically 20% piperidine in DMF) but labile under the strong acidic conditions of the final cleavage (e.g., Trifluoroacetic acid - TFA).[6]

Common protecting groups for the histidine side chain include:

-

Trityl (Trt) : This is the most conventional choice, offering protection at the Nτ (tele) position of the imidazole ring.[1][5] While widely used, Fmoc-His(Trt)-OH is notoriously prone to racemization because the Nπ (pros) nitrogen remains unprotected and free to catalyze the unwanted side reaction.[1][3]

-

tert-Butoxycarbonyl (Boc) : The Fmoc-His(Boc)-OH derivative offers improved suppression of racemization. The electron-withdrawing nature of the Boc group reduces the basicity of the imidazole nitrogen, thus lowering the tendency for α-proton abstraction.[5] This makes it a valuable alternative, especially under high-temperature synthesis conditions.[5]

-

4-methoxybenzyloxymethyl (MBom) : This group protects the Nπ-position and is highly effective at preventing racemization, even during microwave-assisted SPPS at high temperatures.[1][7] However, its synthesis is more complex and costly.[1]

-

Fluorenylmethyloxycarbonyl (Fmoc) : Using Fmoc to protect the imidazole side chain results in This compound . This derivative is valuable in specific contexts where racemization is a significant problem.[8] A key characteristic of this protecting group is that it is removed simultaneously with the Nα-Fmoc group during the piperidine deprotection step.[8]

Properties and Application of this compound

This compound, also known as N,N'-Bis(9-fluorenylmethyloxycarbonyl)-L-histidine, offers a unique approach to histidine incorporation.

Key Advantages:

-

Racemization Suppression: It is an invaluable tool when racemization of histidine residues is a significant and persistent problem with other derivatives.[8]

Key Disadvantages:

-

Limited Application: The primary drawback is the lability of the side-chain Fmoc group to the same piperidine treatment used to remove the Nα-Fmoc group.[8] This means that after the histidine residue is coupled and its Nα-Fmoc is removed for the next coupling cycle, the imidazole side chain also becomes deprotected. This unprotected side chain can then lead to undesired side reactions in subsequent synthesis steps.

-

Positional Restriction: Due to this limitation, this compound is most useful for preparing short peptides or for introducing a histidine residue at or near the N-terminus of a peptide chain.[8]

Quantitative Data: Racemization of Histidine Derivatives

The choice of protecting group has a significant impact on the enantiomeric purity of the final peptide. The following table summarizes comparative data on D-isomer formation for different histidine derivatives under various coupling conditions.

| Histidine Derivative | Coupling Conditions | % D-Isomer (Racemization) | Reference |

| Fmoc-His(Trt)-OH | 50°C, 10 min (DIC/Oxyma) | 6.8% | [5] |

| Fmoc-His(Boc)-OH | 50°C, 10 min (DIC/Oxyma) | 0.18% | [5] |

| Fmoc-His(Trt)-OH | 90°C, 2 min (DIC/Oxyma) | >16% | [5] |

| Fmoc-His(Boc)-OH | 90°C, 2 min (DIC/Oxyma) | 0.81% | [5] |

| Fmoc-His(Trt)-OH | 5 min pre-activation (HCTU/6-Cl-HOBt/DIPEA) | 7.8% | [1] |

| Fmoc-His(MBom)-OH | 5 min pre-activation (HCTU/6-Cl-HOBt/DIPEA) | 0.3% | [1] |

This data highlights the significant reduction in racemization achieved by protecting the imidazole Nπ-position, a problem that this compound also aims to solve.

Experimental Protocols

The following protocols provide a detailed methodology for the use of Fmoc-protected amino acids in manual solid-phase peptide synthesis.

Standard Fmoc-SPPS Cycle

This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.

Materials:

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Fmoc-protected amino acids (including this compound)

-

Deprotection solution: 20% piperidine in DMF

-

Coupling reagents: e.g., HBTU/DIPEA or DIC/Oxyma Pure

-

Washing solvent: DMF

-

Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes with agitation.[9]

-

Fmoc Deprotection:

-

Washing: Drain the deprotection solution and wash the resin thoroughly to remove residual piperidine. A typical washing sequence is DMF (5 times) and DCM (3 times).[9]

-

Amino Acid Coupling (Activation and Addition):

-

In a separate vial: Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and an activating agent (e.g., HBTU, 2.9 equivalents) in DMF.[9]

-

Add a base (e.g., DIPEA, 6 equivalents) to the amino acid solution and allow it to pre-activate for 2-3 minutes.[9] Note: For histidine derivatives, especially Fmoc-His(Trt)-OH, prolonged pre-activation should be avoided to minimize racemization.[1][10]

-

Add the activated amino acid solution to the deprotected resin.[9]

-

Agitate the mixture for 1-2 hours at room temperature.[9]

-

Monitor the reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), extend the reaction time.[4]

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).[9]

-

Repeat Synthesis Cycle: Repeat steps 2 through 5 for each subsequent amino acid in the peptide sequence.[9]

Final Cleavage and Deprotection

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in step 2.

-

Resin Preparation: Wash the resin thoroughly with DCM and dry it under a vacuum.[9]

-

Cleavage: Add the cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% Water) to the dried resin.[9] Stir the mixture at room temperature for 2-3 hours.[4]

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.[4]

-

Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[4]

-

Centrifuge the mixture to pellet the crude peptide and decant the ether.[4][9]

-

Wash the peptide pellet with cold diethyl ether two more times.[4]

-

-

Drying and Purification:

Visualizations

The following diagrams illustrate key workflows and concepts in peptide synthesis involving histidine.

Caption: Standard workflow for a single cycle in Fmoc Solid-Phase Peptide Synthesis (SPPS).

Caption: Simplified logical pathway of histidine racemization during peptide coupling.

Caption: Decision workflow for selecting a suitable His side-chain protecting group.

References

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. benchchem.com [benchchem.com]

- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. chempep.com [chempep.com]

A Technical Guide to the Safe Handling of Fmoc-His(Fmoc)-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling precautions for Fmoc-His(Fmoc)-OH (Nα,Nτ-bis(9-fluorenylmethoxycarbonyl)-L-histidine). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. This document outlines the known hazards, proper handling procedures, storage requirements, and disposal methods for this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] It is essential for personnel to be fully aware of these hazards before handling the material.

The primary hazards associated with this compound are:

-

Acute Oral and Inhalation Toxicity: The compound is harmful if swallowed or inhaled.[1]

-

Skin Irritation: It is known to cause skin irritation upon contact.[1]

-

Serious Eye Irritation: Direct contact with the eyes can cause serious irritation.[1]

-

Respiratory Tract Irritation: Inhalation of the dust may cause respiratory irritation.[1]

GHS Hazard Summary

The following table summarizes the GHS classification for this compound.

| Hazard Class | Hazard Category | GHS Code | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[1] |

| Acute Toxicity, Inhalation | Category 4 | H332 | Harmful if inhaled.[1] |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335 | May cause respiratory irritation.[1] |

Experimental Protocols: Safe Handling and Personal Protection

Given the hazardous nature of this compound, stringent adherence to safety protocols is mandatory. The following sections detail the necessary personal protective equipment (PPE) and engineering controls.

Engineering Controls

-

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[1]

-

Eye Wash Stations and Safety Showers: Ensure that eye wash stations and safety showers are readily accessible in the immediate vicinity of the handling area.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required when handling this compound:[1]

-

Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against dust particles.

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.

-

Lab Coat: A full-sleeved lab coat is required.

-

Full Suit: For large quantities or in situations with a high risk of exposure, a full suit may be necessary.[2]

-

-

Respiratory Protection: For operations that may generate significant dust, a dust respirator (e.g., N95 or P1 type) should be used.[2]

Workflow for Safe Handling

The following diagram illustrates the standard workflow for the safe handling of this compound, from receiving the compound to its final disposal.

Caption: Workflow for handling this compound.

First-Aid Measures

In the event of exposure, immediate action is crucial.[1]

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support and seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If irritation persists, seek medical advice.

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage

-

Conditions: Store this compound in a tightly sealed container in a dry, well-ventilated place. Recommended storage for the powder is at -20°C for up to 3 years or at 4°C for up to 2 years.[1] For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

-

Security: The storage area should be secure and accessible only to authorized personnel ("Store locked up").[1]

Accidental Release Measures

In case of a spill:

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Prevent the powder from entering drains or waterways.

-

Cleanup: Use appropriate tools to carefully sweep or scoop the spilled material into a designated, labeled waste container. Avoid generating dust. For liquid spills, absorb with an inert material.

-

Decontamination: Clean the spill area thoroughly.

Disposal

-

Waste Classification: All waste containing this compound, including contaminated PPE, empty containers, and spilled material, should be treated as hazardous waste.

-

Procedure: Dispose of all waste in accordance with federal, state, and local environmental regulations through a licensed professional waste disposal service.[1] Do not dispose of it down the drain or with general laboratory trash.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide extinguishers.[1]

-

Specific Hazards: During a fire, irritating and toxic fumes may be generated.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

By adhering to the comprehensive guidelines outlined in this document, researchers and laboratory professionals can mitigate the risks associated with this compound and ensure a safe working environment.

References

A Technical Guide to Sourcing and Utilizing Fmoc-His(Fmoc)-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview for sourcing reliable Fmoc-His(Fmoc)-OH suppliers and best practices for its application in solid-phase peptide synthesis (SPPS). Histidine-containing peptides are crucial in numerous biological processes, and the successful synthesis of these molecules is highly dependent on the quality of the amino acid derivatives used. This guide offers a comparative analysis of commercially available Fmoc-protected histidine derivatives, detailed experimental considerations to mitigate common side reactions, and a workflow for selecting the optimal supplier for your research needs.

Selecting a Reliable Supplier: Key Considerations

The purity and quality of this compound are paramount for the successful synthesis of high-purity peptides. When selecting a supplier, researchers should consider the following factors:

-

Purity and Analytical Data: Reputable suppliers provide comprehensive analytical data, including High-Performance Liquid Chromatography (HPLC) to confirm purity and Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) to verify identity. A Certificate of Analysis (CoA) should be readily available for each lot, detailing the purity and other quality control parameters.

-

Enantiomeric Purity: The stereochemical integrity of the amino acid is critical. Look for suppliers that specify high enantiomeric purity (e.g., ≥99.8%) to minimize the risk of incorporating the D-enantiomer into the peptide chain.

-

Consistency and Traceability: A reliable supplier maintains lot-to-lot consistency and can provide traceability of their raw materials and manufacturing processes.

-

Technical Support: Access to knowledgeable technical support can be invaluable for troubleshooting synthesis challenges.

-

Packaging and Storage: Proper packaging and clear storage recommendations are essential to maintain the stability and integrity of the product. Fmoc-amino acids are typically stored at low temperatures (e.g., -20°C) to prevent degradation.

Comparative Analysis of Fmoc-Protected Histidine Suppliers

To aid in the selection process, the following table summarizes key quantitative data for Fmoc-protected histidine derivatives from several established suppliers. Please note that pricing is subject to change and may vary based on quantity and institutional agreements. It is always recommended to request a formal quote from the supplier.

| Supplier | Derivative | Purity | Price (USD) - Smallest Pack Size | CAS Number |

| MedChemExpress | This compound | >98% (HPLC) | $25 (5 g) | 98929-98-7 |

| Advanced ChemTech | This compound | - | $30.00 (1g)[1] | 98929-98-7 |

| Sigma-Aldrich (Novabiochem®) | Fmoc-His(Trt)-OH | ≥99.0% (HPLC) | Price not readily available | 109425-51-6 |

| Aapptec | This compound | - | Price not readily available | 98929-98-7 |

| Iris Biotech | Fmoc-L-His(Trt)-OH | ≥ 99.0% | Price not readily available | 109425-51-6 |

| Bachem | Fmoc-His-OH | - | Price not readily available | 116611-64-4 |

| Chem-Impex | Fmoc-His(Boc)-OH | ≥ 98% (HPLC) | Price not readily available | 81379-52-4 |

| CEM Corporation | Fmoc-His(Boc)-OH | ≥ 99.0% (HPLC)[2] | Price not readily available | 81379-52-4[2] |

Experimental Protocols and Considerations

The incorporation of histidine into a peptide sequence using Fmoc chemistry requires careful optimization to prevent a common and significant side reaction: racemization. The imidazole ring of histidine can catalyze the epimerization of the α-carbon during the activation step of the coupling reaction. The choice of protecting group for the imidazole side chain plays a critical role in mitigating this issue.

While this compound offers protection at both the α-amino and imidazole nitrogen, the most commonly used derivatives are Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH. The trityl (Trt) group is bulky and acid-labile, but it is known to be susceptible to racemization, especially at elevated temperatures. The tert-butyloxycarbonyl (Boc) protecting group has been shown to provide superior protection against racemization, even at higher temperatures used in microwave-assisted peptide synthesis.[3]

General Coupling Protocol for Fmoc-Histidine Derivatives in SPPS

This protocol provides a general guideline for the manual coupling of Fmoc-histidine derivatives to a resin-bound peptide chain. Optimization may be required based on the specific peptide sequence and synthesis scale.

1. Resin Preparation:

- Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

- Remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

- Wash the resin thoroughly with DMF (5-7 times).

2. Amino Acid Activation and Coupling:

- In a separate vessel, dissolve the Fmoc-histidine derivative (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF.

- Add an activator base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).

- Pre-activate the mixture for 1-5 minutes.

- Add the activated amino acid solution to the deprotected resin.

- Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction can be monitored for completion using a colorimetric test such as the Kaiser test.

3. Washing:

- After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5-7 times) to remove any unreacted reagents and byproducts.

4. Capping (Optional):

- To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 10-15 minutes.

- Wash the resin with DMF.

5. Cleavage and Deprotection:

- Once the peptide synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water).

Visualizing Workflows and Decision-Making

To further clarify the processes involved in sourcing and utilizing this compound, the following diagrams have been generated.

Caption: Decision workflow for selecting a reliable this compound supplier.

Caption: General experimental workflow for SPPS using this compound.

References

Methodological & Application

Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The use of Nα-Fmoc-Nim-Fmoc-L-histidine, denoted as Fmoc-His(Fmoc)-OH, in solid-phase peptide synthesis (SPPS) presents a unique strategy for the incorporation of histidine residues. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the imidazole nitrogen offers distinct advantages and challenges compared to more common protecting groups like trityl (Trt) or tert-butyloxycarbonyl (Boc). A primary consideration is the simultaneous cleavage of both the α-amino and side-chain Fmoc groups under standard basic conditions (e.g., piperidine), simplifying the deprotection steps within each cycle of the synthesis.

However, the electron-withdrawing nature of the Fmoc group on the imidazole ring can influence the reactivity of the histidine side chain and potentially impact coupling efficiency and the propensity for side reactions. The most significant challenge associated with the use of any histidine derivative in SPPS is the risk of racemization during the activation and coupling steps.[1][2][3] The imidazole nitrogen can act as an intramolecular base, leading to the abstraction of the α-proton and subsequent loss of stereochemical integrity.[1][2] Careful selection of coupling reagents and conditions is therefore critical to mitigate this risk.

This document provides a detailed protocol for the effective use of this compound in SPPS, including recommended coupling and deprotection procedures, as well as strategies to minimize common side reactions.

Data Presentation

Table 1: Key Reagents and Typical Equivalents in SPPS

| Reagent | Function | Typical Equivalents (per equivalent of resin functional group) |

| This compound | Amino acid building block | 3 - 5 |

| Coupling Reagent (e.g., HATU, HBTU) | Activates the carboxylic acid for amide bond formation | 2.9 - 4.5 |

| Base (e.g., DIPEA, NMM) | Neutralizes the reaction mixture during coupling | 6 - 10 |

| Deprotection Reagent (20% Piperidine in DMF) | Removes the Fmoc protecting groups | N/A |

| Cleavage Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) | Cleaves the peptide from the resin and removes side-chain protecting groups | N/A |

Data compiled from multiple sources providing general SPPS guidelines.[][5]

Table 2: Comparison of Histidine Side-Chain Protecting Groups

| Protecting Group | Key Features | Common Issues |

| Fmoc | Base-labile; simultaneous deprotection with α-amino Fmoc. | Potential for incomplete side-chain deprotection if steric hindrance is high. |

| Trityl (Trt) | Acid-labile; bulky group that can reduce aggregation. | Can be partially cleaved by repeated acid treatments if used with acid-sensitive linkers.[6] |

| tert-Butyloxycarbonyl (Boc) | Acid-labile; effectively suppresses racemization.[1][2] | Requires strong acid for final cleavage. |

| Benzyloxymethyl (Bom) | HF-labile; provides good protection against racemization.[3] | Requires harsh cleavage conditions (HF). |

| tert-Butoxymethyl (Bum) | TFA-labile; designed to minimize racemization.[7][8] | Can release formaldehyde during cleavage, requiring scavengers.[8] |

Experimental Protocols

Resin Swelling

-

Place the desired amount of resin (e.g., Rink Amide resin, 100 mg, 0.1 mmol scale) into a reaction vessel.

-

Add a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) (approximately 10 mL per gram of resin).

-

Gently agitate the resin for at least 1-2 hours at room temperature to ensure uniform swelling.

-

Drain the solvent from the reaction vessel.

Nα-Fmoc and Nim-Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the swollen resin.

-

Agitate the mixture for an initial 3 minutes. Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and continue agitation for an additional 15-20 minutes at room temperature. The simultaneous removal of both Fmoc groups is expected during this step.[]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

Perform a colorimetric test (e.g., Kaiser test or Chloranil test) to confirm the presence of a free primary amine.

Coupling of this compound

To minimize the risk of racemization, it is crucial to avoid prolonged pre-activation times and the use of strong, non-hindered bases where possible.

-

In a separate vial, dissolve this compound (3-5 equivalents) and a coupling reagent such as HATU (2.9-4.5 equivalents) or HBTU (3-5 equivalents) in DMF.

-

Add a hindered base such as diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and mix well.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature. The progress of the coupling reaction should be monitored.

-

Perform a colorimetric test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative result (yellow beads with Kaiser test) indicates a complete reaction.

-

If the coupling is incomplete, the coupling step can be repeated.

-

After complete coupling, wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) and then DMF again (3-5 times) to remove any excess reagents and byproducts.

Final Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DMF, followed by DCM, and finally methanol.

-

Dry the resin under vacuum for at least 2 hours.

-

Prepare a cleavage cocktail appropriate for the resin and the other amino acid side-chain protecting groups used. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). The choice of scavengers is critical to prevent side reactions with sensitive residues like Trp, Met, and Cys.

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and then with TFA.

-

Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.

Caption: Decision workflow for the deprotection and coupling steps in SPPS.

Caption: Key chemical transformations and potential racemization pathway.

References

- 1. nbinno.com [nbinno.com]

- 2. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. chm.bris.ac.uk [chm.bris.ac.uk]

- 8. Synthesis and application of Fmoc-His(3-Bum)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fmoc-His(Fmoc)-OH Coupling in Histidine-Containing Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Histidine Incorporation and the Role of Fmoc-His(Fmoc)-OH

The synthesis of peptides containing histidine residues presents unique challenges, primarily due to the nucleophilic nature of the imidazole side chain.[1] This reactivity can lead to significant side reactions, with racemization being a major concern that can compromise the stereochemical integrity and biological activity of the final peptide.[2][3] The selection of an appropriate side-chain protecting group for histidine is therefore a critical decision in solid-phase peptide synthesis (SPPS).

This document provides detailed application notes and protocols for the use of Nα-Fmoc-Nim-Fmoc-L-histidine (this compound), a derivative where the imidazole nitrogen is also protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. A key characteristic of this protecting group is its lability under the same basic conditions used to remove the Nα-Fmoc group (typically 20% piperidine in DMF). This simultaneous deprotection strategy makes this compound particularly suitable for the synthesis of short peptides or for the incorporation of histidine residues near the N-terminus of a peptide sequence.[1]

Data Presentation: Comparative Analysis of Histidine Protecting Groups

The choice of protecting group for the histidine side chain significantly impacts the level of racemization during peptide synthesis. While quantitative data for this compound is not extensively published, a comparative analysis with other commonly used derivatives provides valuable insights into its expected performance. Protecting the π-nitrogen (Nπ) of the imidazole ring is a proven strategy to effectively suppress racemization.[2][3][4]

| Protecting Group Strategy | Derivative Example | Position of Protection | Racemization Risk | Key Considerations |

| Simultaneous Deprotection | This compound | Imidazole (τ or π) | Moderate to High | Side-chain Fmoc is removed with Nα-Fmoc deprotection. Best for short peptides or N-terminal His.[1] |

| Acid-Labile (Standard) | Fmoc-His(Trt)-OH | Imidazole (τ) | High, especially with pre-activation and at elevated temperatures.[2][3][5] | Widely used, but significant D-isomer formation can occur.[2][5] |

| Acid-Labile (Reduced Racemization) | Fmoc-His(Boc)-OH | Imidazole (τ or π) | Low | Offers a good balance of stability and ease of cleavage. Significantly reduces racemization compared to Trt.[3][5] |

| Acid-Labile (Minimal Racemization) | Fmoc-His(π-Mbom)-OH | Imidazole (π) | Very Low | Provides excellent protection against racemization.[2][3] Higher cost and potential for side reactions during cleavage.[3][4] |

| Acid-Labile (Minimal Racemization) | Fmoc-His(3-Bum)-OH | Imidazole (π) | Very Low | Offers excellent suppression of racemization.[6] |

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis.

Materials and Reagents

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, reagent grade

-

Diisopropylethylamine (DIPEA)

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Activator (e.g., HOBt)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

-

Acetonitrile (ACN) for HPLC

-

Trifluoroacetic acid (TFA) for HPLC

Protocol 1: Resin Swelling and Initial Fmoc Deprotection

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes.

-

Drain the DMF.

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes, then drain.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).

Protocol 2: Coupling of this compound

-

Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

-

Completion Check (Optional): Perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

Protocol 3: Subsequent Amino Acid Couplings

Repeat the Fmoc deprotection (Protocol 1, steps 4-7) and coupling (Protocol 2) steps for each subsequent amino acid in the peptide sequence.

Protocol 4: Cleavage and Deprotection

-

Final Nα-Fmoc Removal: After the final amino acid coupling, remove the N-terminal Fmoc group using the deprotection protocol (Protocol 1, steps 4-7).

-

Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF (3 times), DCM (3 times), and methanol (3 times). Dry the resin under vacuum for at least 1 hour.

-

Cleavage: Add the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to the dry resin.

-

Gently agitate the mixture for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether three times.

-

Dry the crude peptide pellet under vacuum.

Protocol 5: Purification and Analysis

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of water and acetonitrile containing 0.1% TFA.

-

Collect the fractions containing the pure peptide.

-

Analyze the purity and identity of the final peptide by analytical HPLC and mass spectrometry.

Visualizations

Experimental Workflow: Solid-Phase Synthesis of a Histidine-Containing Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Logical Relationship: Decision Tree for Histidine Protecting Group Selection

Caption: Decision tree for selecting a suitable His protecting group.

Signaling Pathway: Simplified GLP-1 Receptor Signaling

Histidine is a key amino acid in many therapeutic peptides, including Glucagon-Like Peptide-1 (GLP-1) receptor agonists used in the treatment of type 2 diabetes and obesity.

Caption: Simplified GLP-1 receptor signaling pathway.

Conclusion

The this compound strategy offers a viable option for the incorporation of histidine in specific synthetic contexts, particularly for short peptides or when histidine is positioned near the N-terminus. The primary advantage lies in the simultaneous removal of the side-chain protecting group with the Nα-Fmoc group, simplifying the deprotection steps. However, researchers must be mindful of the potential for a higher risk of racemization compared to strategies employing Nπ-protection. For applications demanding high stereochemical purity, especially in the synthesis of long and complex therapeutic peptides, the use of derivatives like Fmoc-His(Boc)-OH or Nπ-protected versions is strongly recommended. The protocols and comparative data provided herein serve as a comprehensive guide for making informed decisions to ensure the successful synthesis of high-quality histidine-containing peptides.

References

Recommended Activation Methods for Fmoc-His(Fmoc)-OH: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the recommended activation methods of Nα-Fmoc-Nim-Fmoc-L-histidine (Fmoc-His(Fmoc)-OH) in solid-phase peptide synthesis (SPPS). The primary challenge in incorporating histidine residues into a peptide sequence is the high propensity for racemization at the α-carbon during the carboxyl group activation step. This guide outlines strategies to mitigate this issue, focusing on common activation reagents and providing detailed experimental procedures.

Note on this compound: The use of an Fmoc group for the side-chain protection of histidine is not standard in solid-phase peptide synthesis. The vast majority of literature and established protocols focus on derivatives such as Fmoc-His(Trt)-OH, Fmoc-His(Boc)-OH, and Fmoc-His(MBom)-OH. The Fmoc protecting group is labile to the piperidine conditions used for Nα-Fmoc deprotection, which would lead to the simultaneous removal of the side-chain protecting group, exposing the imidazole nitrogen and increasing the risk of side reactions and racemization in subsequent steps. Therefore, the information presented here is an extrapolation based on the well-documented behavior of other N-imidazole protected histidine derivatives and general best practices in peptide synthesis. It is strongly recommended to validate these methods for the specific context of your research.

Understanding Histidine Racemization

The racemization of histidine during activation is primarily caused by the basicity of the unprotected π-nitrogen of the imidazole ring.[1][2] This nitrogen can abstract the proton from the α-carbon of the activated amino acid, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers.[1][2] Protecting the imidazole nitrogen is therefore crucial to suppress this side reaction.[1][3]

Recommended Activation Methods

The choice of activation method is critical in minimizing racemization and ensuring high coupling efficiency. The following methods are recommended for the coupling of protected histidine derivatives and are likely applicable to this compound.

Uronium/Aminium Salt-Based Activation: HATU and HBTU

Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents that generally lead to fast reaction times and high yields.[4][5] They are often used in combination with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

Carbodiimide-Based Activation: DIC/Oxyma

The use of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), in conjunction with an additive like ethyl (hydroxyimino)cyanoacetate (Oxyma), is a cost-effective and highly effective method for suppressing racemization.[2][6] The acidic nature of the Oxyma additive helps to prevent the base-catalyzed racemization.[2]

Quantitative Data Summary

The following table summarizes typical quantitative data for coupling efficiencies and racemization levels observed with different activation methods for various N-imidazole protected histidine derivatives. Note: This data is for commonly used derivatives like Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH and should be considered as a guideline for what might be achievable with this compound.

| Activation Method | Coupling Reagents (Equivalents vs. Amino Acid) | Base (Equivalents) | Typical Coupling Time (min) | Typical Coupling Efficiency (%) | Observed Racemization (% D-isomer) with Fmoc-His(Trt)-OH | Observed Racemization (% D-isomer) with Nπ-protected His |

| HATU | HATU (0.95) | DIPEA (2.0) | 30 - 120 | >99 | 5 - 15 | < 1 |

| HBTU | HBTU (0.95) | DIPEA (2.0) | 30 - 120 | >98 | 5 - 20 | < 2 |

| DIC/Oxyma | DIC (1.0) / Oxyma (1.0) | DIPEA (2.0) | 60 - 240 | >97 | 2 - 10 | < 0.5 |

Data is compiled from various sources in the literature and should be used for comparative purposes only. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a peptide containing a histidine residue.

Protocol 1: HBTU/DIPEA Activation

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).[7]

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.[7]

-

Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2-3 minutes.[7]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.[7]

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).[7]

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: DIC/Oxyma Activation

-

Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3 equivalents) and Oxyma (3 equivalents) in DMF.

-

Add the amino acid/Oxyma solution to the deprotected resin.

-

Add DIC (3 equivalents) to the reaction vessel.

-

Agitate the mixture for 2-4 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

Repeat Cycle: Repeat steps 1-3 for each subsequent amino acid.

Visualizations

Histidine Racemization Pathway

Caption: Mechanism of histidine racemization during peptide synthesis.

SPPS Experimental Workflow

Caption: General experimental workflow for a single coupling cycle in SPPS.

References

- 1. benchchem.com [benchchem.com]

- 2. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. A Novel Method for the Protection and Activation of Histidine [scirp.org]